REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](C(O)=O)=[CH:6]2.N1C2C(=CC=CC=2)C=CC=1>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][O:2][C:3]1[C:4]([N+:15]([O-:17])=[O:16])=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2 |f:2.3|
|
Name
|
5-methoxy-4-nitroindole-2-carboxylic acid
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C=C(NC2=CC1)C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 40 minutes under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was gently bubbled through the mixture for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (80 ml)
|
Type
|
FILTRATION
|
Details
|
the insoluble material filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted twice with aqueous hydrochloric acid (2M)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CNC2=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |